N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylpyrimidinyl group, and a trimethylbenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff bases reduction routes . The reaction conditions often require specific catalysts such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the reduction of nitriles and amides .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, the selection of appropriate solvents and reaction temperatures is crucial to achieving the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, NaBH4 is commonly used for reduction reactions due to its selectivity and ability to reduce various functional groups without affecting reducible substituents . Oxidation reactions may require strong oxidizing agents and controlled temperatures to prevent over-oxidation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding domains .
Comparison with Similar Compounds
Similar Compounds
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound shares structural similarities with N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE and is used in similar applications.
2-Methoxy-5-((phenylamino)methyl)phenol: Another related compound with applications in organic synthesis and biochemical research.
Uniqueness
N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, where its specific interactions and effects are desired.
Properties
Molecular Formula |
C27H29N5O3S |
---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C27H29N5O3S/c1-17-14-18(2)26(19(3)15-17)36(33,34)32-23-8-6-22(7-9-23)30-27-28-20(4)16-25(31-27)29-21-10-12-24(35-5)13-11-21/h6-16,32H,1-5H3,(H2,28,29,30,31) |
InChI Key |
QMMHVXMFHBHDSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)NC4=CC=C(C=C4)OC)C)C |
Origin of Product |
United States |
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